molecular formula C19H19N3O2 B3056313 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one CAS No. 70318-54-6

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B3056313
CAS No.: 70318-54-6
M. Wt: 321.4 g/mol
InChI Key: QLTKTTIKQFRHQF-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one is an organic compound that belongs to the class of pyrazolines. Pyrazolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one typically involves the condensation of appropriate aldehydes and hydrazines. A common synthetic route might include:

    Condensation Reaction: Reacting 3-methoxybenzaldehyde with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one in the presence of an acid catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Optimization: Using different acid catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    3-Methoxybenzaldehyde: Another precursor used in the synthesis.

    Other Pyrazolines: Compounds with similar structures but different substituents.

Uniqueness

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazolines.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-18(20-13-15-8-7-11-17(12-15)24-3)19(23)22(21(14)2)16-9-5-4-6-10-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKTTIKQFRHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031918
Record name 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70318-54-6
Record name Antipyrine, 4-((m-methoxybenzylidene)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070318546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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